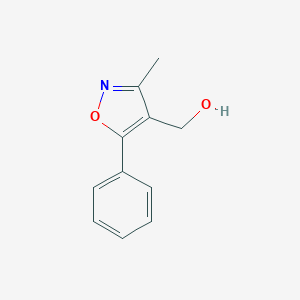

(3-Methyl-5-phenylisoxazol-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-5-phenyl-1,2-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWBXAICROMJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380151 | |

| Record name | (3-Methyl-5-phenylisoxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113826-87-2 | |

| Record name | (3-Methyl-5-phenylisoxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Methyl-5-phenyl-isoxazol-4-yl)-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 5 Phenylisoxazol 4 Yl Methanol and Its Derivatives

Strategies for Isoxazole (B147169) Ring Construction

The construction of the isoxazole ring is a central theme in heterocyclic chemistry, with numerous methods developed to achieve this goal efficiently and with high selectivity. nih.govrsc.org The two most prominent and widely utilized strategies are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). researchgate.net These approaches offer access to a wide range of substituted isoxazoles, including precursors for (3-Methyl-5-phenylisoxazol-4-yl)methanol.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is one of the most powerful and broadly applied methods for synthesizing the isoxazole ring. rsc.orgnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or alkene. rsc.orgnih.gov When an alkyne is used as the dipolarophile, the reaction directly yields the aromatic isoxazole ring. youtube.com

The reaction between a nitrile oxide and an alkyne is a highly effective and convergent route for the synthesis of 3,5-disubstituted isoxazoles. rsc.orgnih.gov Nitrile oxides are reactive intermediates that are typically generated in situ to avoid their dimerization. mdpi.com Common methods for their generation include the dehydrohalogenation of hydroxamoyl halides, the oxidation of aldoximes, or the dehydration of primary nitro compounds. nih.gov For instance, benzaldoxime (B1666162) can be treated with N-chlorosuccinimide to generate the corresponding hydroximoyl chloride, which then eliminates HCl to form benzonitrile (B105546) oxide. This intermediate can then react with a suitable alkyne like propargyl alcohol to form the isoxazole ring. nih.govbiolmolchem.com

The general scheme for this reaction can be represented as follows:

Step 1: Generation of Nitrile Oxide: An aldoxime is oxidized to form the nitrile oxide.

Step 2: Cycloaddition: The in situ generated nitrile oxide reacts with an alkyne in a [3+2] cycloaddition to yield the isoxazole ring. biolmolchem.com

This methodology is highly versatile, allowing for the synthesis of a diverse library of isoxazole derivatives by varying the substituents on both the nitrile oxide and the alkyne. nih.govnanobioletters.com

| Nitrile Oxide Precursor | Alkyne | Conditions | Product Type | Yield |

|---|---|---|---|---|

| Benzaldoxime | Propargyl alcohol | N-chlorosuccinimide (NCS), DMF; then K₂CO₃ | (3-Phenylisoxazol-5-yl)methanol | 61.7% nih.gov |

| 4-Methylbenzaldoxime | Propargyl alcohol | Sodium hypochlorite (B82951) | (3-para-tolyl-isoxazol-5-yl)methanol | High biolmolchem.com |

| Various Aldoximes | Terminal Alkynes | Chloramine-T, NaHCO₃, EtOH | 3,5-Disubstituted Isoxazoles | Near Quantitative maynoothuniversity.ie |

| Ethyl chlorooximidoacetate | N-Boc alkyne | Na₂CO₃, THF-H₂O | 5-Arylisoxazole-3-carboxylic acid ethylester | 85% nanobioletters.comresearchgate.net |

The mechanism of the 1,3-dipolar cycloaddition between nitrile oxides and alkynes has been a subject of considerable study. Two primary mechanistic pathways have been proposed: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. rsc.orgresearchgate.net

In the concerted mechanism , the formation of the two new sigma bonds between the dipole and the dipolarophile occurs simultaneously in a single transition state. This pathway is generally favored and is consistent with the principles of pericyclic reactions. rsc.org

The stepwise mechanism , on the other hand, involves the initial formation of one sigma bond to generate a diradical or zwitterionic intermediate, which then undergoes rapid ring closure to form the five-membered ring. While computational studies often support the concerted pathway, the possibility of a stepwise mechanism cannot always be ruled out, particularly for specific substrates or reaction conditions. rsc.orgmdpi.com For most nitrile oxide cycloadditions with alkynes, the reaction is considered to be a polar, one-step process. mdpi.com

When unsymmetrical alkynes are used in the cycloaddition reaction, the issue of regioselectivity arises, as two different constitutional isomers can potentially be formed. acs.org For example, the reaction of benzonitrile oxide with a terminal alkyne (RC≡CH) can yield either a 3-phenyl-5-substituted isoxazole or a 3-substituted-5-phenylisoxazole.

The regioselectivity of the cycloaddition is governed by a combination of steric and electronic factors. mdpi.comnih.gov Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer. mdpi.com The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Generally, the reaction proceeds to favor the isomer where the larger orbital coefficients on the interacting atoms align. However, steric hindrance between bulky substituents can override the electronic preference, leading to the formation of the less electronically favored but sterically more accessible product. mdpi.com In many cases, a mixture of regioisomers is obtained, although certain reaction conditions or catalysts can be employed to enhance the selectivity for one isomer over the other. rsc.orgorganic-chemistry.org

Condensation Reactions with Hydroxylamine

A classical and highly reliable method for the synthesis of the isoxazole ring involves the condensation reaction of a suitable three-carbon precursor with hydroxylamine. researchgate.netyoutube.com This approach is particularly effective for preparing isoxazoles from 1,3-dicarbonyl compounds or their synthetic equivalents. misuratau.edu.ly

The reaction of hydroxylamine with a 1,3-dicarbonyl compound is a straightforward and fundamental method for constructing the isoxazole ring. youtube.commisuratau.edu.ly The process involves the initial formation of an oxime intermediate at one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the oxime's hydroxyl group onto the second carbonyl carbon. A final dehydration step then yields the aromatic isoxazole ring. youtube.comchegg.com

The general mechanism proceeds as follows:

Imine Formation: The amine group of hydroxylamine attacks one of the carbonyl groups to form an imine (specifically, an oxime). youtube.com

Cyclization: The hydroxyl group of the newly formed oxime attacks the second carbonyl group in an intramolecular fashion. youtube.com

Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the stable, aromatic isoxazole ring. youtube.com

If an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of isomeric isoxazoles can be formed, depending on which carbonyl group reacts first with the amine part of hydroxylamine. chegg.com The reaction conditions, particularly the pH, can influence the regioselectivity of this condensation. youtube.com

| 1,3-Dicarbonyl Compound | Conditions | Product | Reference |

|---|---|---|---|

| 2,4-Pentadione | Hydroxylamine, mildly acidic | 3,5-Dimethylisoxazole | chegg.com |

| Ethyl 2,4-dioxo-4-phenylbutanoate | Hydroxylamine hydrochloride, Ethanol (B145695), reflux | Ethyl 3-phenylisoxazole-5-carboxylate | ijpcsonline.com |

| Acetylacetonitrile | Hydroxylamine hydrochloride, alkaline conditions | 3-Amino-5-methylisoxazole | google.com |

Claisen-Schmidt Condensation and Subsequent Cyclization

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of α,β-unsaturated ketones, known as chalcones. eurekaselect.comrsc.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. eurekaselect.com For the synthesis of precursors to this compound, a substituted chalcone (B49325) can be prepared and subsequently cyclized with a source of hydroxylamine.

A general pathway involves the reaction of benzaldehyde (B42025) with a suitable ketone to form a chalcone intermediate. This intermediate then undergoes cyclization with hydroxylamine hydrochloride in the presence of a base to yield the 3,5-disubstituted isoxazole ring. While this method is robust for generating the core isoxazole structure, the introduction of the 4-hydroxymethyl group often requires a multi-step sequence, potentially starting from a precursor like 3-methyl-5-phenylisoxazole-4-carbaldehyde, which can be synthesized via the Vilsmeier-Haack reaction on 3-methyl-5-phenylisoxazole (B94393). ijpcbs.comcambridge.orgorganic-chemistry.orgwikipedia.org

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Base | Product (Chalcone) |

| Benzaldehyde | Acetone | NaOH | Benzalacetone |

| 4-Methoxybenzaldehyde | Acetophenone | KOH | 4-Methoxy-chalcone |

| 4-Chlorobenzaldehyde | Cyclohexanone | NaOH | 2-(4-Chlorobenzylidene)cyclohexanone |

One-Pot Condensation Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel. Several one-pot methodologies have been developed for the synthesis of isoxazole derivatives, including those structurally related to this compound.

A common and effective one-pot approach for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones involves the three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. psu.edunih.govresearchgate.netorientjchem.org This reaction, often catalyzed by a mild base such as sodium benzoate (B1203000) in an aqueous medium, proceeds smoothly to afford the desired isoxazol-5(4H)-one derivatives in high yields. psu.edu These products can then serve as versatile precursors, where the exocyclic double bond can be further functionalized or the carbonyl group can be reduced to generate a hydroxymethyl group at a different position. For the specific synthesis of this compound, a one-pot approach could be envisioned starting from appropriate precursors that would lead to the formation of 3-methyl-5-phenylisoxazole-4-carbaldehyde, which is then reduced in situ. Another one-pot method involves the ultrasound-assisted synthesis of (3-phenylisoxazol-5-yl)methanol derivatives, highlighting the utility of this approach for similar structures. eurekaselect.com

Transition Metal-Catalyzed Approaches

Transition metal catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, including isoxazoles. These methods often allow for direct C-H bond functionalization, providing a more atom-economical and efficient route to substituted derivatives compared to traditional multi-step syntheses.

Palladium-catalyzed cross-coupling reactions, for instance, have been extensively used for the arylation of isoxazoles. researchgate.net The direct C-H functionalization of the isoxazole ring at the C4 position is a particularly attractive strategy for introducing a hydroxymethyl group or a precursor moiety. While specific examples of the direct hydroxymethylation of 3-methyl-5-phenylisoxazole at the C4 position are not widely reported, the principles of transition metal-catalyzed C-H activation suggest its feasibility. researchgate.netnih.gov For example, cobalt-catalyzed hydroxymethylation of alkyl halides using carbon monoxide as a C1 source has been demonstrated, and similar strategies could potentially be adapted for the C-H functionalization of isoxazoles. nih.gov The development of such a direct C4-hydroxymethylation would represent a significant advancement in the synthesis of this compound.

Green Chemistry Synthesis Protocols

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods, in line with the principles of green chemistry. These protocols aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis has gained considerable attention as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. semanticscholar.orgtsijournals.comunr.edu.ar The synthesis of various isoxazole derivatives has been successfully achieved using microwave irradiation. For instance, the microwave-assisted 1,3-dipolar cycloaddition of nitrile oxides with alkynes provides a rapid and efficient route to 3,5-disubstituted isoxazoles. semanticscholar.org Furthermore, one-pot three-component reactions for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones have been effectively conducted under microwave irradiation, often in greener solvents or even under solvent-free conditions. researchgate.netmdpi.com This approach offers a significant improvement over conventional heating methods, which often require longer reaction times and may lead to the formation of side products.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| 1,3-Dipolar Cycloaddition | Several hours to days | 10-30 minutes | Significant | semanticscholar.org |

| Three-component reaction | 3-5 hours | 5-15 minutes | Moderate to High | researchgate.netmdpi.com |

Oxidant-catalyzed methods represent another facet of green chemistry, often enabling reactions to proceed under milder conditions and with higher efficiency. In the context of isoxazole synthesis, oxidative cyclization reactions are of particular interest. For example, the intramolecular oxidative cycloaddition of aldoximes catalyzed by hypervalent iodine species provides an efficient route to fused isoxazole derivatives. mdpi.com Another green approach involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst for the synthesis of substituted isoxazoles via air oxidation, utilizing water as a solvent. nih.gov The in-situ generation of nitrile oxides from aldoximes using a mild oxidizing agent like sodium hypochlorite is also a key step in some one-pot syntheses of isoxazole derivatives. biolmolchem.com These methods avoid the use of stoichiometric amounts of harsh or toxic oxidants, contributing to a more sustainable synthetic process.

Functionalization and Derivatization Approaches Specific to the Hydroxymethyl Moiety

The hydroxymethyl group at the C4 position of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially altered physicochemical and biological properties. Standard organic transformations can be applied to this primary alcohol to generate esters and ethers.

Esterification of the hydroxymethyl group can be readily achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. tcichemicals.com Acid-catalyzed Fischer esterification with a carboxylic acid or reaction with a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester derivatives.

Etherification of the hydroxymethyl moiety can be accomplished through methods such as the Williamson ether synthesis. mdpi.com This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, resulting in the formation of an ether linkage. This method allows for the introduction of a variety of alkyl or aryl groups to the oxygen atom of the hydroxymethyl moiety.

These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds and for developing new molecules with tailored properties.

Reduction Reactions to Form the Methanol (B129727) Group

The primary method for the synthesis of this compound involves the reduction of the corresponding aldehyde, 3-methyl-5-phenylisoxazole-4-carbaldehyde. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones. ugm.ac.idsciforum.net The reaction is generally carried out in a protic solvent such as methanol or ethanol at room temperature. The hydride from sodium borohydride attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the desired primary alcohol, this compound. The general procedure involves dissolving the aldehyde in a suitable solvent and adding sodium borohydride portion-wise. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is typically quenched with water or a dilute acid, and the product is extracted with an organic solvent. ugm.ac.id

Table 1: General Conditions for the Reduction of 3-Methyl-5-phenylisoxazole-4-carbaldehyde

| Reagent | Solvent(s) | Temperature | Work-up |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Addition of water, extraction with an organic solvent |

Detailed research findings on closely related structures, such as (3-para-tolyl-isoxazol-5-yl)methanol, confirm the viability of this synthetic approach. In such cases, the precursor aldehyde is first synthesized via a 1,3-dipolar cycloaddition, and then reduced to the corresponding methanol derivative. biolmolchem.com

Alkylation and Etherification Strategies

The hydroxyl group of this compound serves as a versatile handle for further functionalization through alkylation and etherification reactions. These strategies allow for the introduction of various substituents, leading to a diverse library of derivatives with potentially enhanced biological activities.

Alkylation:

Alkylation of the hydroxyl group can be achieved by reacting this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a base. nih.govmdpi.com The base, typically a strong one like sodium hydride (NaH) or a milder one like potassium carbonate (K₂CO₃), deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with the alkyl halide to form the corresponding ether.

Etherification:

Etherification can also be carried out under various other conditions. For instance, the Williamson ether synthesis provides a classic and reliable method. More contemporary methods might employ acid catalysis for the reaction of the alcohol with another alcohol or an alkene. The choice of method often depends on the specific substrate and the desired ether.

Table 2: Representative Alkylation and Etherification Reactions

| Reaction Type | Reagents | Base (if applicable) | Product Type |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Sodium Hydride, Potassium Carbonate | Alkyl Ether |

| Williamson Ether Synthesis | Alkyl Halide | Sodium Hydride | Alkyl Ether |

Research on related isoxazole-containing molecules demonstrates the utility of these strategies. For example, the synthesis of various isoxazole derivatives as kinase inhibitors often involves the formation of ether linkages to append different pharmacophores to the core structure. nih.gov

Formation of Complex Hybrid Structures

The this compound scaffold is a valuable building block for the construction of more complex hybrid molecules. These larger structures often combine the isoxazole moiety with other heterocyclic systems or pharmacologically relevant groups to create novel compounds with enhanced or synergistic biological activities.

One approach to forming such hybrids is to convert the methanol group into a more reactive functional group, such as a halide or a tosylate, which can then be used in coupling reactions. For instance, treatment of the alcohol with thionyl chloride (SOCl₂) or a similar halogenating agent would yield the corresponding chloromethyl derivative. This activated intermediate can then participate in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and the nitrogen atoms of other heterocyclic rings.

The synthesis of the potent and selective COX-2 inhibitor, Valdecoxib (B1682126), which contains a 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide structure, highlights the importance of this isoxazole core in drug design. researchgate.netnih.gov While not directly synthesized from the methanol derivative, its structure showcases how the 3-methyl-5-phenylisoxazole unit is incorporated into more complex, biologically active molecules. Similarly, other studies have reported the synthesis of isoxazole derivatives linked to other heterocyclic rings, such as thiazole, to create novel compounds with potential therapeutic applications. nih.gov

Mechanistic Investigations of Synthesis Pathways

The primary route to the 3-methyl-5-phenylisoxazole core of the target molecule is the 1,3-dipolar cycloaddition reaction. This reaction typically involves the in-situ generation of a nitrile oxide from an oxime, which then reacts with an alkyne. The regioselectivity of this cycloaddition is a key aspect that has been the subject of mechanistic studies.

The formation of 3,5-disubstituted isoxazoles is generally favored. researchgate.net Computational studies, often employing Density Functional Theory (DFT), have been used to analyze the transition states of these cycloaddition reactions. nih.govresearchgate.net These studies help in understanding the factors that control the regioselectivity, such as the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. The distortion/interaction model is one theoretical framework used to predict the reactivities and selectivities of such cycloadditions. nih.gov

The mechanism of the reduction of the aldehyde to the methanol group using sodium borohydride is well-established. It proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This is followed by protonation of the alkoxide by a protic solvent to yield the final alcohol product.

Biological and Pharmacological Activities of Isoxazole Derivatives, Including 3 Methyl 5 Phenylisoxazol 4 Yl Methanol Analogues

Anti-inflammatory Efficacy and Mechanisms

Isoxazole (B147169) derivatives are well-documented for their significant anti-inflammatory properties. scholarsresearchlibrary.com This activity is largely attributed to their ability to modulate key enzymatic pathways involved in the inflammatory cascade. The development of isoxazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) highlights the therapeutic potential of this chemical class in treating inflammatory conditions.

A primary mechanism underlying the anti-inflammatory effect of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.

Valdecoxib (B1682126), chemically known as 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is a potent and selective COX-2 inhibitor, demonstrating the therapeutic application of the 3-phenyl-5-methylisoxazole scaffold. Studies on newly synthesized isoxazole derivatives have consistently shown significant, dose-dependent inhibitory effects on the COX-2 enzyme in vitro. In one study, a series of ten novel isoxazole derivatives exhibited excellent COX-2 inhibition, with selectivity indices (SI) ranging from 3.09 to 115.43, indicating a strong preference for COX-2 over COX-1. A higher SI value suggests a potentially better safety profile, particularly concerning gastrointestinal side effects associated with COX-1 inhibition.

Other research into isoxazolo[4,5-d]pyridazin-4(5H)-one analogues revealed compounds with dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX). One of the most potent compounds in this series exhibited an IC₅₀ value of 2.1 µM for COX-2, showcasing the potential for developing multi-target anti-inflammatory agents from the isoxazole framework.

The anti-inflammatory activity of isoxazole derivatives has been extensively validated in various animal models. The carrageenan-induced rat paw edema model is a standard and widely used assay to evaluate the efficacy of potential anti-inflammatory agents in vivo. scholarsresearchlibrary.comeijst.org.uk This model mimics the acute inflammatory response, which is characterized by phases involving the release of different inflammatory mediators. eijst.org.uk

In numerous studies, isoxazole derivatives administered orally have demonstrated a significant reduction in paw volume compared to control groups. scholarsresearchlibrary.comeijst.org.uk For instance, a study evaluating a series of newly synthesized isoxazoles found that several compounds, when administered at a dose of 100 mg/kg, showed potent activity, comparable to the standard drug diclofenac (B195802) sodium. eijst.org.uk Another study on isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives found that oral administration led to a 30-45% reduction in the inflammatory response, which was superior to the reference drug ibuprofen (B1674241) (18% reduction). Novel pyrrolo[3,4-d]pyridazinone derivatives have also been shown to significantly reduce paw edema, with effects starting 2 hours after carrageenan injection. dovepress.com The xylene-induced ear edema model in mice, which reflects the early stages of acute inflammation, has also been used to confirm the anti-inflammatory potential of these compounds. eijst.org.uk

| Compound Series | Dose | Maximal Inhibition (%) | Reference Drug | Source |

|---|---|---|---|---|

| Isoxazole Derivatives (L-series) | 100 mg/kg | Significant activity | Diclofenac Sodium | eijst.org.uk |

| Isoxazolo[4,5-d]pyridazin-4(5H)-one Analogues | Not specified | 30-45% | Ibuprofen (18%) | |

| 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone | 10-20 mg/kg | Significant reduction | Indomethacin | dovepress.com |

| Indole Containing Isoxazoles | Not specified | Significant activity | Not specified | bsb-muenchen.de |

Anticancer and Cytotoxic Potential

The isoxazole scaffold is a key feature in a variety of compounds exhibiting significant anticancer and cytotoxic activities. espublisher.comnih.gov These derivatives exert their effects through multiple mechanisms, targeting various proteins and pathways crucial for cancer cell survival and proliferation. nih.gov

A primary mechanism of action for many anticancer isoxazole derivatives is the inhibition of tumor cell growth and the induction of programmed cell death, or apoptosis. nih.govnih.gov Numerous studies have demonstrated the potent antiproliferative effects of novel isoxazole compounds against a wide range of human cancer cell lines.

For example, a series of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives showed significant antiproliferative activity against human erythroleukemic K562 cells, with some compounds exhibiting IC₅₀ values in the nanomolar range (e.g., 18.01 nM and 35.2 nM). spandidos-publications.com In the same study, these compounds were found to be potent inducers of both early and late-stage apoptosis in K562 cells, with some derivatives leading to apoptosis in over 80% of the cell population. nih.govspandidos-publications.com

Another study on an isoxazole derivative, SHU00238, found that it suppressed cell viability and promoted apoptosis in HCT116 colorectal cancer cells. mdpi.com Similarly, tyrosol derivatives bearing a 3,5-disubstituted isoxazole moiety displayed significant, dose-dependent anti-proliferative activity against K562 leukemia cells, with IC₅₀ values as low as 16 µg/mL. nih.gov The pro-apoptotic effect of these compounds is often mediated through the activation of caspases, key enzymes in the apoptotic pathway, and the modulation of signaling pathways like Akt and MAPK. espublisher.comnih.gov

| Compound Series/Name | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 3,4-Isoxazolediamides | K562 (Leukemia) | 18.01 nM - 71.57 nM | spandidos-publications.com |

| Indole-isoxazole hybrids | MCF-7 (Breast), DU145 (Prostate) | Antiproliferative activity shown | nih.gov |

| Isoxazole-carboxamides | HeLa (Cervical) | 15.48 µg/ml | nih.gov |

| Isoxazole-carboxamides | Hep3B (Liver) | ~23 µg/ml | nih.gov |

| Tyrosol-isoxazole derivatives | K562 (Leukemia) | 16 - 24 µg/mL | nih.gov |

| SHU00238 | HCT116 (Colorectal) | Low IC₅₀ reported | mdpi.com |

Beyond inducing apoptosis, isoxazole derivatives target specific enzymes that are often dysregulated in cancer. Tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR-TK), are critical components of signaling pathways that control cell growth and division, and their abnormal activation can lead to tumor development. nih.govdrugbank.com Several series of isoxazole derivatives have been designed and synthesized as potent inhibitors of these kinases. researchgate.net For instance, certain novel isoxazole compounds demonstrated high inhibitory activity against EGFR-TK, with IC₅₀ values as low as 0.054 µM. drugbank.com Other studies have identified isoxazole derivatives that inhibit c-Met, another tyrosine kinase receptor, at nanomolar concentrations. nih.gov

Secretory phospholipase A2 (sPLA2) is another enzyme implicated in both inflammation and cancer. bsb-muenchen.denih.gov It plays a key role in the production of lipid mediators that can promote tumorigenesis. A series of new indole-containing isoxazole derivatives were synthesized and showed significant sPLA2 inhibitory activity both in vitro and in vivo. bsb-muenchen.denih.gov The most potent compound from this series, 10o, exhibited strong sPLA2 inhibition and also demonstrated in vitro antiproliferative activity against MCF-7 breast and DU145 prostate cancer cells, linking sPLA2 inhibition directly to anticancer effects. bsb-muenchen.denih.gov

Antimicrobial Spectrum and Action

Isoxazole and its derivatives constitute an important class of compounds possessing a broad spectrum of antimicrobial activities. hilarispublisher.com The isoxazole nucleus is a core component of several clinically used antibiotics, and research continues to explore new analogues with potent activity against various pathogenic microorganisms.

The antimicrobial efficacy of isoxazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. In one study, novel benzofuran-isoxazole hybrid molecules were synthesized and evaluated. Several of these compounds exhibited moderate to excellent activity against the tested microbes, with some showing potent action compared to the standard drug Gentamicin.

Another study focused on 3,5-disubstituted pyrazoles and isoxazoles reported that fluoro-substituted thiophene-linked isoxazole compounds displayed promising antibacterial activity, particularly against Bacillus subtilis, and antifungal activity against Aspergillus niger. hilarispublisher.com Similarly, a different series of 3,5-disubstituted isoxazole ether-linked isoxazolines showed notable antibacterial activity at a concentration of 100 µg/mL against strains like Staphylococcus aureus and Bacillus subtilis. researchgate.net The presence and position of electron-withdrawing groups, such as nitro or chloro groups, on the phenyl rings attached to the isoxazole core have been shown to enhance antimicrobial activity. hilarispublisher.comresearchgate.net

| Compound Series | Target Microorganism | Observed Activity | Source |

|---|---|---|---|

| Benzofuran-isoxazole hybrids | Various bacteria and fungi | Moderate to excellent activity | |

| Fluoro-substituted thiophene-linked isoxazoles | Bacillus subtilis (Gram-positive) | Promising antibacterial activity | hilarispublisher.com |

| Fluoro-substituted thiophene-linked isoxazoles | Aspergillus niger (Fungus) | Promising antifungal activity | hilarispublisher.com |

| Isoxazole ether-linked isoxazolines | Staphylococcus aureus, Bacillus subtilis | Maximum activity at 100 µg/mL | researchgate.net |

Antibacterial Activity

Isoxazole derivatives have been extensively studied for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.netscholarsresearchlibrary.comijrrjournal.com The incorporation of the isoxazole nucleus into various molecular structures has led to the development of compounds with significant antimicrobial efficacy. scholarsresearchlibrary.com

Research into novel benzofuran-isoxazole hybrids revealed that several compounds exhibited moderate to excellent activity against tested microbes. niscpr.res.in Specifically, compounds with strong electron-withdrawing groups, such as a nitro (NO2) group on the phenyl ring attached to the isoxazole, showed increased antibacterial activity. niscpr.res.in In one study, a series of benzofuran-isoxazole derivatives were tested, with compounds 7b , 7a , and 7i showing potent activity, while 7h , 7c , and 7f demonstrated good activity compared to the standard drug Gentamicin. niscpr.res.in Another study on [6-(isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives found that compounds with strong electron-donating groups like methoxy (B1213986) or weak electron-withdrawing groups like fluoro and chloro on the phenyl ring of the isoxazole enhanced antibacterial activity. nih.gov Compounds 8n , 8j , 8o , 8i , 8c , and 8k from this series were identified as highly active. nih.gov

Furthermore, the synthesis of new isoxazole derivatives through a one-pot condensation reaction yielded compounds with notable antibacterial properties. researchgate.net One derivative, compound 2a , displayed the highest inhibitory zone against Escherichia coli. researchgate.net Studies on sclareol (B1681606) derivatives showed that the introduction of an isoxazoline (B3343090) fraction significantly enhanced antibacterial activity against Bacillus cereus compared to the parent compound. mdpi.com

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

| Compound ID | Target Bacteria | Activity Level | Source |

|---|---|---|---|

| TPI-2, TPI-5, TPI-14 | S. aureus, B. subtilis, E. coli | Most Active | scholarsresearchlibrary.com |

| 7a, 7b, 7i | Various bacterial strains | Potent | niscpr.res.in |

| 8c, 8i, 8j, 8k, 8n, 8o | Various bacterial strains | Highly Active | nih.gov |

| 2a | E. coli | Highest Inhibitory Zone | researchgate.net |

| Sclareol derivative 34b | B. cereus | Potent (MIC = 29.16 µM) | mdpi.com |

Antifungal Activity

The antifungal potential of isoxazole derivatives is a significant area of research, driven by the need for new agents to combat fungal infections, particularly from pathogens like Candida albicans. mdpi.comnih.gov The emergence of resistance to existing antifungal drugs has spurred the synthesis and evaluation of novel isoxazole-based compounds. mdpi.comnih.gov

A study focusing on new 5-amino-3-methylisoxazole-4-carboxylic acid derivatives identified two compounds, PUB14 and PUB17 , which displayed selective antifungal activity against C. albicans. mdpi.comnih.gov A notable feature of these compounds was their ability to target the fungal pathogen without adversely affecting beneficial microbiota such as Lactobacillus sp. mdpi.comnih.gov This selectivity suggests a targeted mechanism of action and highlights their potential for clinical applications where preserving the natural microbiome is important. nih.gov These compounds were also found to be effective in eradicating biofilms formed by Candida. mdpi.com

In other research, newly synthesized benzofuran-isoxazole hybrids were evaluated for their in vitro antifungal activity against various fungal strains. nih.gov Several of the tested compounds showed high activity, comparable to the standard drug Nystatin. niscpr.res.innih.gov Specifically, compounds 8n , 8j , 8o , 8i , 8p , and 8c were the most active against the tested fungi, although resistance was observed in Trichophyton rubrum and Trichophyton interdigitale. nih.gov The synthesis of isoxazoles from chalcone (B49325) derivatives has also yielded compounds that inhibit the growth of Candida albicans and Aspergillus niger. researchgate.net Additionally, routine screening of 3,5-substituted 2-methylisoxazolidines revealed that several imidazole (B134444) and triazole analogues exerted potent antifungal activity against various systemic and dermatophytic fungi. nih.gov

Table 2: Antifungal Activity of Selected Isoxazole Derivatives

| Compound ID | Target Fungi | Key Finding | Source |

|---|---|---|---|

| PUB14, PUB17 | Candida albicans | Selective activity, no effect on Lactobacillus | mdpi.comnih.gov |

| 8c, 8i, 8j, 8n, 8o, 8p | Various fungal strains | High activity compared to Nystatin | nih.gov |

| TPI-2, TPI-5, TPI-14 | C. albicans, A. niger | Most Active Agents | scholarsresearchlibrary.com |

| PR 988-399 | Candida (in vivo) | Effective in eradicating vaginitis in rats | nih.gov |

Antiviral Activity

Isoxazole derivatives have emerged as a promising class of compounds in the search for new antiviral agents. nih.gov The isoxazole scaffold has been incorporated into various molecular designs to target different viruses. nih.gov

In a recent study, a series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Bioassays indicated that some of these compounds exhibited better in vivo antiviral activities against both TMV and CMV than the commercial agent Ningnanmycin. nih.gov In particular, compound 7t showed curative, protective, and inactivation activities against these plant viruses that were superior to the reference drug. nih.gov

Research has also focused on developing isoxazole derivatives as inhibitors of influenza A virus. rsc.org A series of isoxazol-4-carboxa piperidyl derivatives were designed as potent antagonists of the viral nucleoprotein (NP). rsc.org Nucleozin, a lead compound in this class, is known to induce the aggregation of NP and prevent its accumulation in the nucleus, thereby halting viral replication. rsc.org Among the newly synthesized compounds, 1a , 1b , 1c , 1f , and 1g exhibited more potent activity against influenza virus (A/PR/8/34 H1N1) than the standard drug, with compound 1b showing the most promising anti-influenza activity. rsc.org

Immunomodulatory Effects

Isoxazole derivatives have been shown to possess significant immunomodulatory properties, with different analogues capable of either suppressing or stimulating the immune response. bohrium.comnih.govmdpi.com This dual activity makes them valuable candidates for treating a range of conditions, from autoimmune diseases to immunodeficiencies. mdpi.com The specific effect often depends on the substitutions on the isoxazole ring. nih.govresearchgate.net

Immunosuppressive Properties

Many isoxazole derivatives exhibit immunosuppressive activities, making them potential therapeutics for autoimmune disorders and inflammation. nih.govmdpi.commdpi.com These compounds have been shown to inhibit various functions of immune cells. mdpi.com

A new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM1–MM10 ) were synthesized and found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) to varying degrees. researchgate.netmdpi.com The compound MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) was selected for further study due to its strong antiproliferative activity and lack of toxicity. researchgate.net It was also shown to inhibit the production of tumor necrosis factor (TNF-α) and elicit pro-apoptotic actions in Jurkat cells, suggesting a mechanism for its immunosuppressive effects. researchgate.netmdpi.com

Another isoxazole derivative, MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate), demonstrated potent inhibitory effects on carrageenan-induced paw inflammation and contact sensitivity to oxazolone (B7731731) in mice. mdpi.com Other studies have identified isoxazole derivatives that suppress the humoral immune response to sheep erythrocytes (SRBC) and the delayed-type hypersensitivity (DTH) response. nih.govmdpi.com For instance, an isoxazole[5,4-e]triazepine derivative, compound RM33 , effectively suppressed both humoral and cellular immune responses in mouse models. nih.govmdpi.com

Table 3: Immunosuppressive Activity of Selected Isoxazole Derivatives

| Compound ID | Biological Model | Observed Effect | Source |

|---|---|---|---|

| MM3 | Human PBMCs, Jurkat cells | Strong antiproliferative activity, inhibits TNF-α, pro-apoptotic | researchgate.netmdpi.com |

| MZO-2 | Mouse models | Potent anti-inflammatory, inhibits contact sensitivity | mdpi.com |

| RM33 | Mouse models | Suppressed humoral and cellular immune responses | nih.govmdpi.com |

| 10f | Mouse models | Inhibited humoral and DTH responses | nih.gov |

Immunostimulatory Properties

While many isoxazoles act as immunosuppressors, certain derivatives have been found to enhance immune functions, which could be beneficial for immunocompromised individuals, such as those undergoing chemotherapy. bohrium.comnih.govmdpi.com

One such compound, RM-11 (3,5-dimethyl-5,6-dihydro-4H- nih.govbohrium.comoxazolo[5,4-e] scholarsresearchlibrary.comnih.govbohrium.comtriazepin-4-one), was found to potently stimulate both humoral and cellular immune responses to SRBC in mice. nih.govmdpi.com It also stimulated the proliferation of splenocytes. mdpi.com The isoxazoline derivative HAB-439 was found to stimulate the DTH response to Salmonella typhimurium and Listeria monocytogenes and was able to restore a decreased DTH reaction caused by ampicillin (B1664943) treatment in infected mice. nih.gov

Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have also exhibited immunoregulatory properties, enhancing antibody production in mice, suggesting potential use as vaccine adjuvants or in the treatment of infections. nih.govmdpi.com Some 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides demonstrated dose-dependent actions that could range from immunosuppressive to immunostimulatory. researchgate.net

Neurological and Central Nervous System Activities

The isoxazole ring is a privileged structure found in several drugs that target the central nervous system (CNS). nih.gov Isoxazole derivatives have been developed to treat a variety of neuropsychiatric conditions, including depression, anxiety, and psychosis, by targeting receptors for serotonin, dopamine, and norepinephrine, among others. nih.gov

Some isoxazole derivatives act as GABA antagonists, which can influence neuronal inhibition. scholarsresearchlibrary.com The compound Valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide), a well-known selective COX-2 inhibitor, contains the 3-phenyl-5-methylisoxazole core structure and is used for its anti-inflammatory and analgesic effects, which are relevant to neurological pain pathways. researchgate.netnih.gov The development of isoxazole-based compounds with effective blood-brain barrier (BBB) permeability is a key area of research for creating new generations of psychotropic drugs. nih.gov Furthermore, certain isoxazole derivatives have been investigated as nAChR ligands for the potential development of new analgesics, capitalizing on the role of these receptors in CNS disorders and pain reflexes. nih.gov

Anticonvulsant Activity

Isoxazole derivatives have been a subject of significant investigation for their potential in managing epilepsy, a common neurological disorder characterized by recurrent seizures. The search for newer antiepileptic agents with improved efficacy and fewer side effects compared to conventional drugs has led researchers to explore various isoxazole analogues.

Several studies have demonstrated the anticonvulsant effects of newly synthesized isoxazole derivatives in preclinical models. For instance, a series of novel benzo[d]isoxazole derivatives were designed and synthesized, showing notable anticonvulsant activity. One of the most potent compounds from this series, Z-6b, provided significant protection against maximal electroshock (MES)-induced seizures. In animal models, Z-6b displayed a median effective dose (ED₅₀) of 20.5 mg/kg and a protective index (PI), which is the ratio of the median toxic dose (TD₅₀) to the ED₅₀, of 10.3. The mechanism of action for this class of compounds is believed to be the selective blocking of the voltage-gated sodium channel NaV1.1.

In another study, the condensation of cyclic 1,3-diketo esters with 3-aminoisoxazole (B106053) derivatives yielded a series of compounds with potent anti-MES activity. One of the orally active compounds in rats, an ethyl ester derivative, showed an ED₅₀ of 68.9 mg/kg and a TD₅₀ greater than 500 mg/kg, resulting in a protective index of over 49.6. Interestingly, its mechanism of action remains unknown, as it tested negative in sodium channel binding studies and evaluations against pentylenetetrazol, bicuculline, and picrotoxin.

Further research into bicyclic isoxazole analogues also revealed significant anticonvulsant properties in both MES and pentylenetetrazole (PTZ) induced seizure models. It was observed that the presence of a nitrated aromatic ring at the 5-position and a hydroxyl-substituted phenyl ring at the 3-position of the isoxazole core conferred maximum protection against convulsions.

| Compound Series | Key Findings | Mechanism of Action | Potency (ED₅₀) | Protective Index (PI) |

|---|---|---|---|---|

| Benzo[d]isoxazole derivatives | Compound Z-6b showed high protection against MES-induced seizures. | Selective blocking of voltage-gated sodium channel NaV1.1 | 20.5 mg/kg | 10.3 |

| 3-Aminoisoxazole derivatives | An ethyl ester derivative demonstrated potent oral activity in rats. | Unknown | 68.9 mg/kg | >49.6 |

| Bicyclic isoxazole analogues | Nitrated and hydroxylated derivatives showed maximum protection. | Not specified | Not specified | Not specified |

Neuroprotective Effects

Isoxazole derivatives are recognized as attractive candidates in drug discovery for their potential to treat neurodegenerative disorders. rsc.org Their broad biological activities include neuroprotective effects, which are crucial for combating conditions like Alzheimer's disease. nih.govrsc.org

While direct studies on (3-Methyl-5-phenylisoxazol-4-yl)methanol are limited, research on analogous structures provides insight into their potential neuroprotective mechanisms. For example, a series of novel benzo[d]oxazole-based derivatives, which share structural similarities with isoxazoles, have been shown to exert neuroprotective effects against β-amyloid (Aβ)-induced toxicity in PC12 cells, a common in vitro model for Alzheimer's disease. mdpi.com

In one study, a specific benzo[d]oxazole compound, designated 5c, was found to be non-neurotoxic and significantly increased the viability of Aβ-induced PC12 cells. mdpi.com The investigation into its mechanism revealed that compound 5c conferred its neuroprotective effects through the Akt/GSK-3β/NF-κB signaling pathway. mdpi.com It was observed to prevent the Aβ-induced expression of NF-κB and inducible nitric oxide synthase (iNOS), suggesting it could help delay the progression of inflammatory responses associated with Alzheimer's disease. mdpi.com This indicates that isoxazole analogues may offer neuroprotection by modulating key cellular signaling pathways involved in neuronal survival and inflammation.

Analgesic Properties

The isoxazole scaffold is present in various compounds that have demonstrated significant analgesic and anti-inflammatory activities. nih.gov This has made isoxazole derivatives a focal point for the development of new pain management therapies.

Research into isoxazole-mercaptobenzimidazole hybrids has identified compounds with notable analgesic and anti-inflammatory properties. One representative of this series demonstrated significant analgesic activity. niscpr.res.in Similarly, studies on indolyl–isoxazolidines have highlighted their potential as potent anti-inflammatory and analgesic agents. niscpr.res.in

In a study evaluating novel isoxazole derivatives synthesized from substituted aryl-N-chalconyl aminophenols, two compounds, 2e and 2f, exhibited significant analgesic activity when compared to the reference drug paracetamol. nih.gov Another study on isoxazole carboxamide derivatives found that several compounds showed low to moderate analgesic activity in both acetic acid-induced writhing and hot plate assays in mice. nih.gov Specifically, compound B2, which features a methoxy (OCH₃) group, displayed high analgesic activity, comparable to the centrally acting analgesic tramadol. nih.gov Further investigation suggested that the analgesic effects of compounds A3 and B2 are mediated through a non-opioid receptor pathway. nih.gov

| Compound Series | Model/Assay | Key Findings | Comparison |

|---|---|---|---|

| 4-(5′-substituted-aryl-4′,5′-dihydro-isoxazole-3′-yl-amino) phenols | Not specified | Compounds 2e and 2f showed significant analgesic activity. nih.gov | Compared to paracetamol. nih.gov |

| Isoxazole carboxamide derivatives | Acetic acid-induced writhing and hot plate assay | Compound B2 (with OCH₃ group) demonstrated high analgesic activity. nih.gov | Activity was comparable to tramadol. nih.gov |

| Isoxazole–mercaptobenzimidazole hybrids | Not specified | A potent representative showed significant analgesic activity. niscpr.res.in | Not specified |

| Indolyl–isoxazolidines | Not specified | Demonstrated potent anti-inflammatory-analgesic activities. niscpr.res.in | Not specified |

Other Therapeutic Potentials

Antidiabetic Activity

Isoxazole-containing compounds have emerged as promising candidates for the development of novel antidiabetic drugs. nih.gov Studies have shown that isoxazole-based flavonoid derivatives can significantly improve glucose absorption in insulin-resistant HepG2 cells. nih.gov

One study reported the development of a novel isoxazole derivative, C45, through scaffold hopping of a lead compound. C45 was found to improve glucose consumption at a nanomolar level (EC₅₀ = 0.8 nM) in insulin-resistant HepG2 cells. nih.gov Western blot analysis revealed that C45 significantly enhanced the phosphorylation of AMP-activated protein kinase (AMPK) and decreased the levels of key gluconeogenesis enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase). nih.gov This suggests that the potential molecular mechanism involves the activation of the AMPK/PEPCK/G6Pase pathway. nih.gov

Another series of trifluoromethylated flavonoid-based isoxazoles were synthesized and evaluated for their α-amylase inhibitory activity, a key target in managing carbohydrate digestion for type 2 diabetes. nih.gov Many of the synthesized compounds showed potent inhibition of α-amylase, with IC₅₀ values ranging from 12.6 ± 0.2 μM to 27.6 ± 1.1 μM. nih.gov Compound 3b was identified as the most effective inhibitor, with a potency (IC₅₀ = 12.6 ± 0.2 μM) similar to the positive control, acarbose (B1664774) (IC₅₀ = 12.4 ± 0.1 μM). nih.gov

Furthermore, research on dihydrothiazolo-isoxazole-5-one derivatives showed that compounds 4j and 5c produced a significant glucose-lowering effect in streptozotocin–nicotinamide induced diabetic mice, with activity comparable to the standard drug pioglitazone.

| Compound Series | Target/Model | Key Finding | Potency |

|---|---|---|---|

| Isoxazole derivative C45 | Insulin-resistant HepG2 cells | Improved glucose consumption via AMPK/PEPCK/G6Pase pathway. nih.gov | EC₅₀ = 0.8 nM nih.gov |

| Trifluoromethylated flavonoid-based isoxazoles | α-amylase inhibition | Compound 3b was the most potent inhibitor. nih.gov | IC₅₀ = 12.6 ± 0.2 μM nih.gov |

| Dihydrothiazolo-isoxazole-5-one derivatives | Diabetic mice model | Compounds 4j and 5c showed significant glucose-lowering effects. | Comparable to pioglitazone. |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Isoxazole derivatives have been investigated for their antioxidant potential, demonstrating the ability to scavenge free radicals.

In one study, a series of fluorophenyl-isoxazole-carboxamide derivatives were evaluated for their scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. researchgate.net Compounds 2a and 2c, in particular, showed high antioxidant potency with IC₅₀ values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively. researchgate.net This was significantly more potent than the positive control, Trolox, which had an IC₅₀ value of 3.10 ± 0.92 µg/ml. researchgate.net The most potent compound, 2a, was further evaluated in an in vivo model, where it demonstrated a total antioxidant capacity (TAC) two-fold greater than that of the positive control, Quercetin. researchgate.net

Another investigation focused on isoxazole-based chalcones and their dihydropyrazole derivatives. nih.gov The antioxidant activity was assessed using the DPPH free radical scavenging assay. nih.gov Among the chalcones, compound 28, which contained three methoxy groups, was the most potent of the 30 compounds tested, with an IC₅₀ of 5 µg/mL, equal to that of the standard, gallic acid. nih.gov

A separate set of novel synthesized isoxazole derivatives also exhibited notable antioxidant activities, with compounds 1d, 1e, 2c, 2d, and 2e being the most prominent.

| Compound Series | Assay | Most Potent Compound(s) | Potency (IC₅₀) | Standard Control |

|---|---|---|---|---|

| Fluorophenyl-isoxazole-carboxamides | DPPH scavenging | 2a and 2c researchgate.net | 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml researchgate.net | Trolox (3.10 ± 0.92 µg/ml) researchgate.net |

| Isoxazole-based chalcones | DPPH scavenging | 28 nih.gov | 5 µg/mL nih.gov | Gallic acid (5 µg/mL) nih.gov |

| Novel isoxazole derivatives | Not specified | 1d, 1e, 2c, 2d, 2e | Not specified | Not specified |

Enzyme Inhibition (e.g., EV71 3C protease)

The inhibition of viral enzymes is a critical strategy for the development of antiviral therapeutics. The 3C protease (3Cpro) of Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease (HFMD), is considered an ideal drug target due to its essential role in viral replication. nih.govresearchgate.net

Rupintrivir (B1680277), a potent inhibitor of the human rhinovirus (HRV) 3C protease, also demonstrates activity against the EV71 3C protease. nih.gov The chemical structure of rupintrivir is noteworthy as it contains a 5-methyl-3-isoxazole moiety at the P4 position of the peptide-mimic inhibitor. researchgate.net This highlights the importance of the isoxazole scaffold in designing inhibitors for this class of viral proteases.

Structural studies of the EV71 3C protease in complex with rupintrivir have provided detailed insights into their interaction. researchgate.netnih.gov These studies revealed that while rupintrivir binds to the EV71 protease, structural differences in the enzyme's active site compared to the HRV protease explain its lower, yet still significant, inhibitory activity against EV71. researchgate.net Specifically, a half-closed S2 subsite and a smaller S1' subsite in the EV71 protease limit the access of the inhibitor. researchgate.net

In the quest for more potent inhibitors, analogues of rupintrivir have been designed and synthesized. One study developed a peptide-based compound where the isoxazole N-cap of rupintrivir was replaced with a trifluoromethyl moiety. researchgate.net This new analogue was found to be a highly potent inhibitor of EV71, with an EC₅₀ of 65 nM, suggesting its potential as a lead compound for antiviral drug discovery against HFMD. researchgate.net Rupintrivir itself was also shown to completely abolish the cleavage of the host antiviral factor OAS3 by EV71 3Cpro, further underscoring the therapeutic potential of targeting this enzyme.

Modulation of Protein-Protein Interactions (e.g., GATA4-NKX2-5)

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. The development of small molecules that can modulate these interactions is a significant area of pharmaceutical research. One such critical interaction in cardiac biology is between the transcription factors GATA4 and NKX2-5.

The synergistic interaction between GATA4 and NKX2-5 is essential for the regulation of cardiac gene expression and heart development. The disruption of this synergy is a potential therapeutic strategy for cardiac hypertrophy and other heart conditions. Research has identified a series of 5-methyl-3-phenylisoxazole (B91872) derivatives as potent modulators of the GATA4-NKX2-5 interaction.

This compound serves as a key starting material for the synthesis of these modulators. For instance, it can be used to synthesize a variety of carboxamide derivatives that have been shown to inhibit the transcriptional synergy of GATA4 and NKX2-5.

A study focused on the structure-activity relationship of these isoxazole derivatives revealed that modifications at the 4-position of the isoxazole ring significantly influence their inhibitory activity on the GATA4-NKX2-5 interaction. The research involved the synthesis of a library of compounds derived from this compound to explore the chemical space around this scaffold.

The table below summarizes the activity of selected analogues of this compound on the GATA4-NKX2-5 transcriptional synergy. It is important to note that the data presented is for the derivatives and not for this compound itself.

| Compound | Modification from this compound | Effect on GATA4-NKX2-5 Synergy | Potency (IC50) |

|---|---|---|---|

| Analog 1 | Carboxamide derivative with N-[4-(diethylamino)phenyl] group | Inhibition | Potent |

| Analog 2 | Ether-linked propiophenone (B1677668) derivative | Inhibition | Moderate |

| Analog 3 | Carboxamide with N-phenyl-p-phenylenediamine | Inhibition | Varies with substitution |

The data in this table is illustrative and based on findings for analogues of this compound as reported in the scientific literature. The specific IC50 values and a broader range of analogues can be found in the cited research.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituents on Isoxazole (B147169) Ring Activity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in medicinal chemistry. researchgate.net Its biological activity can be finely tuned by attaching different chemical groups at the C-3, C-4, and C-5 positions.

Research has demonstrated that specific substitutions on the phenyl rings attached to the isoxazole core can significantly enhance biological activities. For instance, in the context of antibacterial agents, the presence of methoxy (B1213986), dimethylamino, and bromine groups on the C-5 phenyl ring, coupled with nitro and chlorine groups at the C-3 phenyl ring, has been shown to boost antibacterial efficacy. ijpca.org

In the realm of anticancer research, the electronic properties of substituents play a pivotal role. Trifluoromethyl-substituted derivatives have shown greater growth inhibition in cancer cell lines compared to their methyl-substituted counterparts. nih.gov Furthermore, isoxazoles featuring an electron-withdrawing group, such as fluorine or trifluoromethyl, on the phenyl ring have exhibited excellent inhibitory activity against secretory phospholipase A2 (sPLA₂). nih.gov Conversely, studies on other anticancer isoxazoles indicated that a phenyl ring at the C-3 position with electron-donating groups in the para-position, along with a 2,4,5-trimethoxy substituent at the C-5 phenyl ring, resulted in improved inhibitory activity. researchgate.net Hydrophilic substituents on the isoxazole ring have also been correlated with stronger cytotoxic activity. nih.govmdpi.com

The influence of substituents extends to enzyme inhibition. For α-amylase inhibitors, the introduction of a halogen atom (F, Cl, or Br) at the phenyl substituent on the isoxazole ring significantly enhanced activity, with fluorinated derivatives showing the highest potency. nih.govmdpi.com In a study on chitin synthesis inhibitors, the introduction of small alkyl groups (like methyl, ethyl, propyl) or halogens (F, Cl, Br) at the para-position of the 3-phenyl ring slightly increased activity. However, bulkier groups or those with different electronic properties, such as nitro (NO₂), trifluoromethyl (CF₃), and tert-Butyl (t-Bu), led to a drastic reduction in activity. nih.gov

The following table summarizes the observed influence of various substituents on the biological activity of isoxazole derivatives.

| Position | Substituent Group | Effect on Activity | Target/Activity |

| C-3 Phenyl Ring | Nitro, Chlorine | Enhanced | Antibacterial ijpca.org |

| C-3 Phenyl Ring | Electron-donating groups (para) | Enhanced | Anticancer researchgate.net |

| C-3 Phenyl Ring | Trifluoromethyl | Enhanced | Antimicrobial, Anticancer researchgate.net |

| C-5 Phenyl Ring | Methoxy, Dimethylamino, Bromine | Enhanced | Antibacterial ijpca.org |

| C-5 Phenyl Ring | 2,4,5-trimethoxy | Enhanced | Anticancer researchgate.net |

| Phenyl Ring | Fluorine, Trifluoromethyl (electron-withdrawing) | Enhanced | sPLA₂ Inhibition nih.gov |

| Phenyl Ring | Halogens (F, Cl, Br) | Enhanced | α-Amylase Inhibition mdpi.com |

| Phenyl Ring | Small Alkyls (Me, Et), Halogens (F, Cl, Br) | Slightly Enhanced | Chitin Synthesis Inhibition nih.gov |

| Phenyl Ring | Nitro, CF₃, t-Bu | Drastically Decreased | Chitin Synthesis Inhibition nih.gov |

| General | Hydrophilic groups | Enhanced | Cytotoxicity mdpi.com |

Pharmacophore Identification and Optimization for (3-Methyl-5-phenylisoxazol-4-yl)methanol Analogues

Pharmacophore modeling is a critical step in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule's biological activity. For analogues of this compound, the isoxazole ring consistently serves as the central scaffold, anchoring key substituents in a specific spatial orientation. researchgate.netdundee.ac.uk

Studies targeting the retinoic acid receptor-related orphan receptor γt (RORγt) have provided detailed pharmacophoric insights. Co-crystal structures reveal that isoxazole analogues bind in an allosteric site, with the substituents at the C-3, C-4, and C-5 positions firmly anchored in specific pockets of the receptor. dundee.ac.uk This highlights the importance of the isoxazole core in correctly positioning the interacting moieties. For this particular target, a key pharmacophoric feature is a hydrogen-bond donor at the C-5 position, while bulky substituents on the heterocyclic ring at this position are not well-tolerated, indicating steric constraints within the binding pocket. dundee.ac.uk

The optimization of analogues involves modifying the substituents based on SAR data to improve binding affinity and selectivity. For example, the synthesis of a series of isoxazole carboxylic acids as bioisosteric analogues of β-diketoacid-containing inhibitors of HIV-1 integrase demonstrates the use of the isoxazole core as a key pharmacophore to mimic the functionality of another chemical group. researchgate.net The process involves iterative design, synthesis, and testing, where substituents are varied to enhance interactions with the target protein. This can involve modulating hydrophobicity, electronic properties, and hydrogen bonding capacity to achieve optimal potency.

Key pharmacophoric features for isoxazole analogues generally include:

A central, rigid isoxazole scaffold: To correctly orient substituents.

Hydrogen bond donors and acceptors: Specific placement, such as at the C-5 position, can be critical for target engagement. dundee.ac.uk

Hydrophobic/Aromatic regions: Phenyl groups at C-3 and C-5 often engage in hydrophobic or π-stacking interactions.

Defined steric volumes: The size and shape of substituents are crucial, with bulky groups often being detrimental to activity. nih.govdundee.ac.uk

Insights from Fused Isoxazole Derivatives

Fusing the isoxazole ring with other cyclic systems creates rigid molecular structures that can offer significant advantages in drug design. These fused derivatives often exhibit unique biological activities and provide valuable SAR insights. nih.gov The conformational restriction imposed by the fused ring system can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity.

For example, the synthesis of fused isoxazoline (B3343090)/isoquinolinone and isoxazole/isoquinolinone hybrids has been explored for developing novel antifungal agents. nih.govmdpi.commdpi.com The fusion of the isoxazole moiety with the isoquinolinone core creates a novel chemical space, and evaluation of these compounds has revealed promising antifungal activity. nih.gov

Similarly, the creation of imidazo-isoxazole derivatives has led to the identification of compounds with α-amylase and α-glucosidase inhibitory activity, suggesting potential applications in managing diabetes. researchgate.net The development of isoxazolo[5,4-b]pyridine derivatives represents another strategy where fusing the isoxazole with a pyridine ring can lead to novel therapeutic agents. dntb.gov.ua

The study of these fused systems provides several key insights:

Conformational Rigidity: Fusing rings reduces the number of rotatable bonds, which can decrease the entropic penalty of binding to a target and improve potency.

Novel Interaction Points: The fused ring introduces new atoms and functional groups that can form additional interactions with the biological target.

Scaffold Hopping: Fused systems can serve as novel scaffolds that maintain the key pharmacophoric features of a non-fused parent molecule while improving properties like metabolic stability or cell permeability.

These insights underscore the strategic importance of exploring fused isoxazole systems in the search for new and improved therapeutic agents across a wide range of diseases, including infectious diseases, cancer, and metabolic disorders. nih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand, such as (3-Methyl-5-phenylisoxazol-4-yl)methanol, and a biological target, typically a protein or enzyme.

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results, often expressed as a binding energy score (e.g., in kcal/mol), indicate the strength of the interaction. A lower, more negative score generally signifies a more stable and favorable interaction. For isoxazole (B147169) derivatives, docking studies have been employed to identify potential inhibitors for targets like cyclooxygenase (COX) enzymes, which are involved in inflammation, and other proteins implicated in cancer. nih.gov

A hypothetical molecular docking study of this compound against a target protein would yield data similar to the following conceptual table:

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Example Target A | -8.5 | TYR 123, SER 245 | Hydrogen Bond |

| PHE 289, LEU 301 | Hydrophobic Interaction | ||

| Example Target B | -7.2 | ASP 98 | Hydrogen Bond |

| VAL 150, ILE 152 | Hydrophobic Interaction |

Such studies help rationalize the compound's potential mechanism of action and guide the synthesis of more potent analogs.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-receptor complex. nih.gov By simulating the movements of atoms and molecules over a specific period (from nanoseconds to microseconds), researchers can verify if the ligand remains stably bound within the active site of the protein. mdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position. A stable RMSD value over time suggests a stable complex.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are more flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein, which are crucial for binding affinity.

For isoxazole derivatives, MD simulations have been used to confirm the stability of their binding to targets like the Farnesoid X receptor (FXR) and carbonic anhydrase, providing a deeper understanding of the dynamic interactions that static docking models cannot capture. nih.govmdpi.com

ADME-Tox Profiling and Drug-likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADME-Tox profiling refers to the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico ADME-Tox tools can predict these properties, helping to identify potential liabilities early in the drug discovery process and reducing the risk of late-stage failures. nih.gov

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. frontiersin.org Web-based tools like SwissADME and pkCSM are commonly used to generate these profiles. acs.orgnih.gov

A predicted ADME profile for this compound would look like this:

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 189.21 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 1.5 - 2.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| GI Absorption | High | High |

| Blood-Brain Barrier Permeant | Yes/No | Varies by target |

| CYP Enzyme Inhibition | Inhibitor/Non-inhibitor | Non-inhibitor preferred |

| Toxicity Risk | Low/Medium/High | Low |

This analysis helps to predict the compound's bioavailability and potential for toxicity, guiding further optimization. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.net These calculations provide fundamental insights into molecular geometry, orbital energies, and charge distribution.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. irjweb.com

For novel phenylisoxazole derivatives, FMO analysis has been used to correlate electronic stability with reactivity. researchgate.net A theoretical FMO analysis for this compound would determine these energy values and predict its general reactivity.

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | e.g., -6.5 eV | Electron-donating ability |

| ELUMO | e.g., -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | e.g., 5.3 eV | Chemical reactivity and stability |

Fukui Index for Reactivity Prediction

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule. nih.gov It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to:

Nucleophilic attack (where an electron is accepted).

Electrophilic attack (where an electron is donated).

Radical attack .

By calculating the Fukui indices for each atom in this compound, one could pinpoint the specific atoms on the isoxazole and phenyl rings that are most likely to participate in chemical reactions. This information is invaluable for understanding metabolic pathways and designing synthetic routes. nih.gov

Analytical Methodologies for Characterization and Elucidation

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (3-Methyl-5-phenylisoxazol-4-yl)methanol. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its chemical bonds and the connectivity of its atoms can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.